molecular formula C9H8N2OS B069902 Benzo[b]thiophene-2-carboxylic hydrazide CAS No. 175135-07-6

Benzo[b]thiophene-2-carboxylic hydrazide

Cat. No.: B069902
CAS No.: 175135-07-6
M. Wt: 192.24 g/mol
InChI Key: ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic hydrazide is an organic compound with the molecular formula C9H8N2OS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carboxylic hydrazide can be synthesized through several methods. One common approach involves the reaction of benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Step 1: Benzothiophene-2-carboxylic acid is dissolved in an appropriate solvent, such as ethanol.

    Step 2: Hydrazine hydrate is added to the solution.

    Step 3: The mixture is heated under reflux for several hours.

    Step 4: The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-benzothiophene-2-carbohydrazide are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2-carboxylic hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Benzo[b]thiophene-2-carboxylic hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential antimicrobial properties.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide
  • 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
  • 3-CL-6-MEO-N’-(2,4,5-TRIMETHOXYBENZYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

Comparison: Benzo[b]thiophene-2-carboxylic hydrazide is unique due to its specific functional groups and the presence of both sulfur and nitrogen atoms in its structure This combination of elements allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications

Properties

IUPAC Name

1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334020
Record name benzo[b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-07-6
Record name Benzo[b]thiophene-2-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzo[b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-07-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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